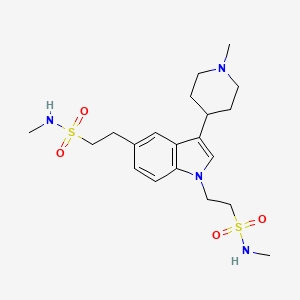
1-(2-(N-Methylsulfamoyl)ethyl) naratriptan
Descripción general
Descripción
1-(2-(N-Methylsulfamoyl)ethyl) naratriptan is a chemical compound that belongs to the class of triptans. Triptans are a group of drugs that are used to treat migraines and headaches. This compound is a newer version of the triptan drug family that has been developed to treat migraines more effectively.
Aplicaciones Científicas De Investigación
Biological and Pharmacokinetic Profile
Naratriptan, known chemically as 1-(2-(N-Methylsulfamoyl)ethyl) naratriptan, has a distinct biological and pharmacokinetic profile that significantly differs from that of sumatriptan. With a plasma half-life of 6 hours, a very high oral bioavailability of 63-74%, and higher lipophilicity compared to sumatriptan, naratriptan offers a unique therapeutic profile. Its similar tolerability to placebo, prolonged efficacy for over 24 hours, and very low headache recurrence rate position naratriptan as a valuable option in treating acute migraines (Mathew, 1999).
Comparative Efficacy and Dosing
Comparative studies of naratriptan and sumatriptan have shown that while naratriptan in a standard oral dose of 2.5 mg is considered less effective with a slower onset of action, higher doses of naratriptan can achieve similar efficacy levels to sumatriptan. Notably, subcutaneous administration of naratriptan at 10 mg demonstrated superior efficacy in one trial compared to subcutaneous sumatriptan at 6 mg, highlighting its potent effectiveness in higher doses or different administration routes (Tfelt-Hansen, 2021).
Formulation and Administration Advances
Research into the formulation and administration methods of triptans, including naratriptan, has explored alternatives to improve bioavailability and efficacy. Studies have shown promising results for various administration routes such as nasal, buccal, sublingual, transdermal, and pulmonary, employing formulations like nanocarriers, microcarriers, orodispersible tablets, in situ gels, and microneedles. These advancements indicate the potential for more effective and patient-friendly migraine management options in the future (Kassem, 2016).
Optimization of Migraine Management
The development of triptans with enhanced lipophilicity, including naratriptan, has led to a more rational approach to migraine therapy. Differences in efficacy, onset of action, and headache recurrence rates among triptans have informed guidelines for selecting appropriate treatments based on individual patient profiles, including considerations for moderate to severe headaches, rapid relief needs, and tolerance for side effects. Naratriptan's profile suggests its suitability for patients who prioritize tolerability or have specific therapeutic needs (Millson, 2000).
Mecanismo De Acción
- Activation of these receptors leads to vasoconstriction (narrowing of blood vessels) and inhibition of dural vasodilation and inflammation .
- The combined effect of vasoconstriction and inhibition of trigeminal nerve activity contributes to the relief of migraine headaches .
- Naratriptan’s actions involve multiple pathways:
- Impact on Bioavailability : Naratriptan’s pharmacokinetics influence its bioavailability, duration of action, and efficacy .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Propiedades
IUPAC Name |
N-methyl-2-[3-(1-methylpiperidin-4-yl)-1-[2-(methylsulfamoyl)ethyl]indol-5-yl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O4S2/c1-21-29(25,26)12-8-16-4-5-20-18(14-16)19(17-6-9-23(3)10-7-17)15-24(20)11-13-30(27,28)22-2/h4-5,14-15,17,21-22H,6-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLHJTWEUSQXKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)N(C=C2C3CCN(CC3)C)CCS(=O)(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346746-73-3 | |
| Record name | 1-(2-(N-Methylsulfamoyl)ethyl) naratriptan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346746733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-(N-METHYLSULFAMOYL)ETHYL) NARATRIPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE26H8DS3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3321386.png)
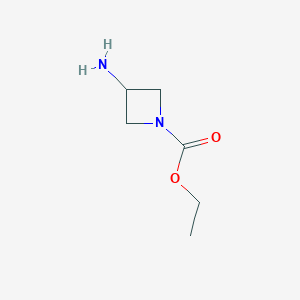
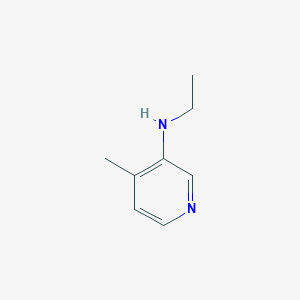
![5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine](/img/structure/B3321409.png)

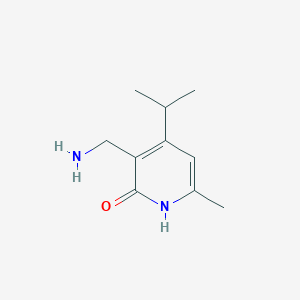
![N-Methyl-1-[3-[2-(trideuteriomethylamino)ethyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B3321457.png)
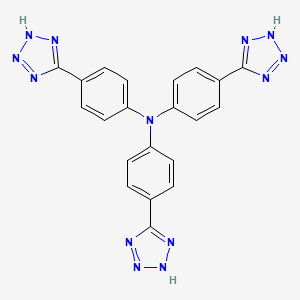
![4-[(4S,5R,6E,8E,10E,13Z)-1-Carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid](/img/structure/B3321474.png)
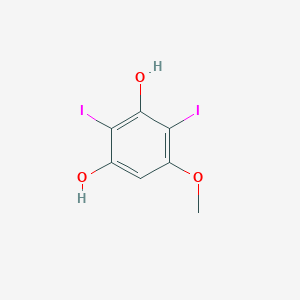
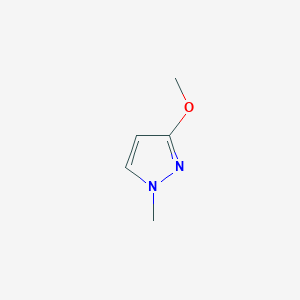
![5,7-Dimethoxyspiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B3321497.png)
![5,7-Dihydroxyspiro[chromane-2,1'-cyclohexan]-4-one](/img/structure/B3321502.png)
